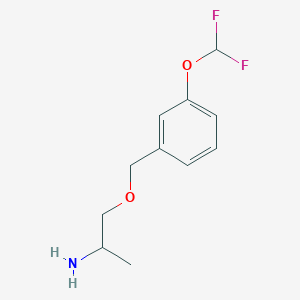

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine

Description

Properties

IUPAC Name |

1-[[3-(difluoromethoxy)phenyl]methoxy]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO2/c1-8(14)6-15-7-9-3-2-4-10(5-9)16-11(12)13/h2-5,8,11H,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRQOMMFIHKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC(=CC=C1)OC(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethoxy)benzyl bromide, which is then reacted with 1-methyl-ethylamine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Backbone and Functional Groups

- Target Compound: Features a 1-methyl-ethylamine backbone with a 3-difluoromethoxy-benzyloxy substituent.

- Alpha-methyltryptamine (AMT) : Contains a 1-methyl-ethylamine backbone linked to an indol-3-yl group (2-(1H-indol-3-yl)-1-methyl-ethylamine). The indole ring is a hallmark of tryptamine derivatives, which interact with serotonin receptors.

- 5-Fluoro-A-methyltryptamine : A fluorinated analog of AMT with a 5-fluoro substitution on the indole ring (2-(5-fluoro-indol-3-yl)-1-methyl-ethylamine). Fluorine enhances lipophilicity and may alter receptor selectivity.

- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: A non-amine compound with a phenoxy-ethoxyethanol chain and a bulky alkyl substituent, primarily used in industrial applications.

Substituent Effects

Pharmacological and Physicochemical Properties

- Lipophilicity (logP) : Fluorine and aromatic systems in the target compound and 5-Fluoro-AMT likely increase logP compared to AMT, improving blood-brain barrier penetration.

- Receptor Interactions: AMT and its fluorinated analog act as serotonin receptor agonists/antagonists, leading to psychoactive effects. The target compound’s benzyloxy group may target non-serotonergic receptors (e.g., adrenergic or dopaminergic systems) due to structural dissimilarity with indole-based tryptamines.

Table 1: Structural and Functional Comparison

Biological Activity

2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethoxy group and a benzyloxy moiety, which are significant for its interaction with biological targets. The presence of these functional groups may influence its pharmacokinetic properties, including solubility and binding affinity.

The biological activity of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine may involve:

- Enzyme Inhibition : The compound likely interacts with specific enzymes, potentially acting as an inhibitor or modulator, which can alter metabolic pathways.

- Receptor Binding : It may bind to various receptors in the body, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential anticancer properties, particularly against certain cell lines.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.

Case Studies

- Antitumor Activity :

- Antimicrobial Effects :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | DLD-1 Colon Cancer | 0.03 - 5 | |

| Antimicrobial | Staphylococcus aureus | 10 | |

| Antimicrobial | Escherichia coli | 15 |

Discussion

The promising biological activities of 2-(3-Difluoromethoxy-benzyloxy)-1-methyl-ethylamine suggest its potential as a lead compound for further development in therapeutic applications. Its unique structure may provide advantages in specificity and potency against targeted biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.